3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone
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Overview
Description
3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone is an organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes an acetyl group, a hydroxy group, and a phenyl group attached to a quinolinone core. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone typically involves the condensation of an appropriate aniline derivative with an acetylating agent under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of quinolinone derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinolinone core are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (aqueous or organic).
Major Products Formed:
Oxidation: Quinolinone derivatives with altered functional groups.
Reduction: Reduced forms of the acetyl group, such as alcohols.
Substitution: Substituted quinolinone derivatives with new functional groups.
Scientific Research Applications
3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in assays to study enzyme interactions and cellular responses.
Medicine: Explored for its therapeutic potential in drug development. Its derivatives are studied for their pharmacological effects and potential as lead compounds in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
4-Hydroxyquinolinone: Shares the quinolinone core but lacks the acetyl and phenyl groups.
1-Phenyl-2(1H)-quinolinone: Similar structure but without the acetyl and hydroxy groups.
3-Acetylquinolinone: Contains the acetyl group but lacks the hydroxy and phenyl groups.
Uniqueness: 3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-acetyl-4-hydroxy-1-phenylquinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11(19)15-16(20)13-9-5-6-10-14(13)18(17(15)21)12-7-3-2-4-8-12/h2-10,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDKBYHTAMXNTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54289-77-9 |
Source
|
Record name | 3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54289-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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